3-(2-Methylphenoxy)azetidine hydrochloride
Description
Significance of Four-Membered Nitrogen Heterocycles in Contemporary Chemical Research
Four-membered nitrogen heterocycles, particularly azetidines, represent a critically important class of saturated azaheterocycles in the fields of organic synthesis and medicinal chemistry. magtech.com.cnnih.gov Their significance stems from their role as versatile intermediates, chiral auxiliaries, and crucial structural units in a wide array of biologically active compounds, including amino acids, alkaloids, and both natural and synthetic pharmaceuticals. magtech.com.cnnumberanalytics.com The compact, rigid, and three-dimensional framework of the azetidine (B1206935) ring offers distinct advantages in drug design, enabling precise spatial orientation of substituents for optimal interaction with biological targets. researchgate.netnih.gov This can lead to improved potency and ligand efficiency when compared to larger, more flexible heterocyclic systems. nih.gov Consequently, the azetidine motif is increasingly incorporated into modern pharmaceutical candidates and is found in numerous marketed drugs. nih.govopenmedicinalchemistryjournal.com The unique chemical reactivity of these strained rings also makes them powerful building blocks for the stereoselective synthesis of more complex, non-lactam products. wikipedia.org
Historical Context and Evolution of Azetidine Synthetic Methodologies
The synthesis of azetidines has historically been considered challenging due to the inherent strain of the four-membered ring, which makes its formation energetically less favorable compared to five- or six-membered rings. researchgate.net Early and traditional methods often relied on the intramolecular cyclization of precursors like 3-amino-1-propanol or the reduction of azetidin-2-ones (β-lactams). wikipedia.orgjmchemsci.com While foundational, these methods often lacked broad substrate scope or required harsh conditions.
Over the past few decades, the field has witnessed remarkable advances, leading to a diverse portfolio of synthetic strategies. magtech.com.cn Modern methodologies have focused on efficiency, selectivity, and functional group tolerance. Key developments include:
Palladium-catalyzed intramolecular C-H amination , which allows for the direct formation of the azetidine ring from readily available amine substrates. researchgate.netrsc.org
[2+2] Cycloaddition reactions , such as the aza Paternò-Büchi reaction between imines and alkenes, which provides a direct route to functionalized azetidines. rsc.orgresearchgate.net
Ring contraction of five-membered heterocycles like pyrrolidines. magtech.com.cn
Ring expansion of three-membered heterocycles like aziridines. magtech.com.cn
Strain-release homologation of azabicyclo[1.1.0]butanes. rsc.org
Named reactions , such as the Couty's azetidine synthesis, which provides an efficient route to enantiopure azetidines from β-amino alcohols. wikipedia.org
These evolved methodologies have made complex and densely functionalized azetidines far more accessible to the broader scientific community. rsc.orgnih.gov
Fundamental Structural Characteristics of Azetidine Frameworks Relevant to Synthetic Design and Reactivity
Azetidine is a saturated heterocycle consisting of a four-membered ring containing three carbon atoms and one nitrogen atom. wikipedia.org This simple structure belies a unique combination of stability and reactivity that is central to its utility in synthetic chemistry. Unlike the highly reactive three-membered aziridine (B145994) ring, the azetidine ring is significantly more stable, allowing for easier handling and purification. rsc.orgrsc.org However, it possesses substantial ring strain compared to its five- and six-membered counterparts, pyrrolidine (B122466) and piperidine (B6355638), which drives its unique chemical behavior. researchgate.net
The primary driver of azetidine's reactivity is its considerable ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This energy is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and significantly higher than that of pyrrolidine (5.8 kcal/mol) or piperidine (0 kcal/mol). researchgate.net This stored potential energy makes the azetidine ring susceptible to ring-opening reactions under appropriate conditions (e.g., acid-mediation or reaction with nucleophiles), a property that is extensively exploited in synthetic chemistry. nih.govrsc.org The "strain-driven" character of azetidines allows them to act as valuable synthetic handles for accessing 1,3-amino functionalized products that would be difficult to obtain otherwise. researchgate.netrsc.org This controlled reactivity, balanced with its relative stability, makes azetidine a uniquely versatile building block. rsc.org
| Compound | Ring Size | Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine | 3 | ~26.7 |
| Azetidine | 4 | ~25.2 - 25.4 |
| Cyclobutane | 4 | ~26.4 |
| Pyrrolidine | 5 | ~5.8 |
| Piperidine | 6 | ~0 |
Data sourced from reference researchgate.net.
Research Scope and Objectives Pertaining to the Synthesis and Chemical Behavior of 3-(2-Methylphenoxy)azetidine (B1343965) Hydrochloride and Related Phenoxy Azetidine Derivatives
This article focuses specifically on the chemical compound 3-(2-Methylphenoxy)azetidine hydrochloride . sigmaaldrich.com This compound and its related 3-phenoxy azetidine analogues serve as important and versatile chemical building blocks for the synthesis of more complex molecules, particularly within medicinal chemistry research programs. nih.gov The strategic placement of a phenoxy group at the 3-position of the rigid azetidine core provides a valuable scaffold that can be readily elaborated.
The primary objectives of research in this area are to:
Develop and optimize efficient synthetic routes to 3-phenoxy azetidine derivatives, such as this compound. A common and direct synthetic strategy involves the nucleophilic substitution reaction between a substituted phenol (B47542) (like 2-methylphenol) and an N-protected 3-azetidinol that has been activated with a suitable leaving group (e.g., a sulfonate ester).
Investigate the chemical properties and reactivity of these compounds. The azetidine nitrogen provides a handle for further functionalization, while the phenoxy group can also be modified, allowing for the creation of diverse molecular libraries for biological screening.
Utilize these derivatives as key intermediates in the synthesis of novel compounds with potential therapeutic applications, building upon findings that show azetidine derivatives can possess significant biological activity. nih.gov
By focusing on this compound, this article aims to provide a clear example of the synthesis and importance of this specific subclass of functionalized azetidines in modern organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO · HCl |
| Physical Form | Solid |
| SMILES String | CC1=CC=CC=C1OC2CNC2.Cl |
| InChI Key | QGJSKVYDFLCYTN-UHFFFAOYSA-N |
Data sourced from reference sigmaaldrich.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2-methylphenoxy)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8-4-2-3-5-10(8)12-9-6-11-7-9;/h2-5,9,11H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJSKVYDFLCYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Azetidine Scaffolds
Classical Approaches and Their Modern Refinements in Azetidine (B1206935) Synthesis
The construction of the strained azetidine ring has long been a challenge for synthetic chemists. Classical methods have been refined over the years with modern catalytic systems and novel reaction pathways to improve efficiency, yield, and substrate scope. These approaches primarily involve the formation of a carbon-nitrogen (C-N) bond to close the four-membered ring.
Intramolecular Cyclization Strategies for Azetidine Ring Formation
Intramolecular cyclization is a cornerstone of azetidine synthesis, involving the formation of the heterocyclic ring from a linear precursor containing both the nitrogen nucleophile and a suitable electrophilic carbon center. This strategy is favored for its efficiency, often driven by the proximity of the reacting groups.
One of the most fundamental and widely used methods for forming the azetidine ring is through intramolecular nucleophilic substitution (SN2). frontiersin.orgstudyx.ai This reaction involves a γ-substituted amine, where the nitrogen atom acts as a nucleophile, attacking a carbon atom three positions away that bears a good leaving group. studyx.aimagtech.com.cn
Common precursors are 3-halopropylamines or their N-protected derivatives. The choice of the leaving group (e.g., halogen, tosylate, mesylate) and the reaction conditions are critical for successful cyclization, which competes with intermolecular polymerization. frontiersin.org For instance, the treatment of 1,3-diaminopropane (B46017) with hydrochloric acid can lead to the formation of azetidine hydrochloride. Modern variations often employ strong bases in aprotic solvents to facilitate the cyclization of N-sulfonylated 3-halopropylamines. Microwave-assisted synthesis in aqueous media has also emerged as a rapid and environmentally friendly approach for these cyclizations. mdpi.com
Table 1: Examples of Nucleophilic Displacement for Azetidine Synthesis
| Precursor | Leaving Group | Reagents/Conditions | Product | Ref |
|---|---|---|---|---|
| N-tosyl-3-chloropropylamine | Chlorine | K₂CO₃, Acetone | 1-Tosylazetidine | u-tokyo.ac.jp |
| 2-substituted-1,3-propanediol | Triflate (in situ) | Tf₂O, DIPEA, then Primary Amine | 1,3-Disubstituted Azetidine | organic-chemistry.org |
Reductive cyclization offers an alternative pathway that constructs the azetidine ring while simultaneously forming a C-N bond. This method typically involves the cyclization of β-haloalkylimines or related substrates. While less common than direct nucleophilic substitution, it provides a useful route to specific azetidine derivatives. A notable example involves the one-pot reductive cyclization of cyanoalkylsulfonyl fluorides, where the nitrile group is reduced to an amine, which then undergoes intramolecular sulfonylation to form spirocyclic sultams containing an azetidine ring. nih.gov This process uses mild reducing agents like sodium borohydride (B1222165) in the presence of a nickel salt. nih.gov
The cyclization of unsaturated amines, particularly allylic and homoallylic amines, provides a versatile entry into functionalized azetidine rings. magtech.com.cn These reactions often proceed via electrophile-induced cyclization. For instance, the treatment of homoallylic amines with iodine at room temperature can stereoselectively yield 2-(iodomethyl)azetidine derivatives. nih.gov This iodocyclization is sensitive to temperature; a slight increase can favor the formation of the thermodynamically more stable five-membered pyrrolidine (B122466) ring through thermal isomerization. nih.govrsc.org
Selenium-induced cyclization of homoallylic amines using phenylselenyl halides (PhSeX) also produces a mixture of azetidine and pyrrolidine derivatives, with the product ratio depending on the substitution pattern of the starting material. researchgate.net
Table 2: Electrophile-Induced Cyclization of Homoallylic Amines
| Substrate | Electrophile | Conditions | Major Product | Ref |
|---|---|---|---|---|
| N-Benzyl-1-phenylbut-3-en-1-amine | Iodine (I₂) | CH₂Cl₂, 20 °C | (cis)-1-Benzyl-2-(iodomethyl)-4-phenylazetidine | nih.gov |
The ring-opening of epoxides by an internal amine nucleophile is an effective method for constructing hydroxyl-functionalized azetidines. nih.gov This intramolecular aminolysis of epoxy amines can be catalyzed by Lewis acids, which activate the epoxide ring towards nucleophilic attack. nih.govnih.gov Lanthanide(III) triflates, such as La(OTf)₃, have been shown to be particularly effective catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, affording 3-hydroxyazetidines in high yields. frontiersin.orgnih.gov This method tolerates a wide range of functional groups that might be sensitive to other acidic conditions. frontiersin.orgnih.gov The regioselectivity of the ring-opening (attack at C3 vs. C4) can be controlled by the stereochemistry of the epoxy amine precursor. nih.gov
Reduction of Azetidin-2-ones (β-Lactams) as a Synthetic Pathway to Azetidines
Azetidin-2-ones, commonly known as β-lactams, are readily accessible cyclic amides, famous for their role in penicillin and other antibiotics. The reduction of the amide carbonyl group within the β-lactam ring offers a reliable and powerful route to the corresponding azetidines. magtech.com.cnrsc.org
The choice of reducing agent is crucial to avoid cleavage of the strained four-membered ring. While powerful reagents like lithium aluminum hydride (LiAlH₄) can be used, they sometimes lead to ring-opening. Milder and more selective reducing agents are often preferred. Hydroalanes, such as diisobutylaluminum hydride (DIBAL-H) and alane (AlH₃), have proven to be highly effective for this transformation, providing good yields of azetidines without significant side reactions. acs.org This method is particularly valuable as a vast number of synthetic routes to diverse β-lactams, such as the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine, have been developed, providing access to a wide array of substituted azetidines. mdpi.com
Table 3: Reduction of β-Lactams to Azetidines
| β-Lactam Substrate | Reducing Agent | Conditions | Product | Ref |
|---|---|---|---|---|
| 1,4-Diphenylazetidin-2-one | Alane (AlH₃) | THF, reflux | 1,4-Diphenylazetidine | acs.org |
Ring Contraction Strategies from Larger Heterocycles
The transformation of larger, more readily available heterocyclic systems into the strained azetidine ring represents a powerful and strategic approach in synthetic chemistry. ntu.ac.uk This method leverages the inherent reactivity of a larger ring to facilitate the formation of the thermodynamically less favored four-membered structure. etsu.edu A notable example of this strategy is the ring contraction of five-membered pyrrolidinone derivatives.
In a method developed by the Blanc group, α-bromo-N-sulfonylpyrrolidinones undergo a one-pot nucleophilic addition and ring contraction to yield α-carbonylated N-sulfonylazetidines. rsc.orgorganic-chemistry.org The proposed mechanism involves the addition of a nucleophile (such as an alcohol) to the N-activated amide carbonyl group, leading to N–C(O) bond cleavage. The resulting intermediate, an α-bromocarbonyl derivative with a γ-positioned amide anion, subsequently undergoes intramolecular cyclization via an SN2 pathway to form the azetidine ring. rsc.org This methodology is versatile, allowing for the incorporation of various nucleophiles, including alcohols, phenols, and anilines, into the final azetidine product. organic-chemistry.org
Table 1: Ring Contraction of N-Sulfonylpyrrolidinones with Various Nucleophiles
| Entry | Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Methanol | N-sulfonyl-2-(methoxycarbonyl)azetidine | Good | organic-chemistry.org |
| 2 | Phenol (B47542) | N-sulfonyl-2-(phenoxycarbonyl)azetidine | Good | organic-chemistry.org |
| 3 | Aniline | N-sulfonyl-2-(phenylcarbamoyl)azetidine | Good | organic-chemistry.org |
Data synthesized from narrative descriptions in the source.
This approach highlights the utility of ring contraction for creating densely functionalized azetidines that might be challenging to access through other synthetic routes. rsc.org
Contemporary and Emerging Synthetic Routes for Azetidines
Modern organic synthesis has seen the emergence of highly efficient and selective methods for constructing azetidine rings, driven by the increasing demand for these scaffolds in drug discovery. rsc.org These routes often employ novel catalytic systems and reaction pathways to overcome the challenges associated with forming strained rings.
Cycloaddition Reactions in Azetidine Construction
Cycloaddition reactions are among the most efficient methods for rapidly assembling cyclic structures, as they typically form multiple bonds in a single, often stereoselective, step. nih.gov Various cycloaddition strategies have been successfully applied to the synthesis of azetidines and their precursors, β-lactams. mdpi.comnih.govresearchgate.net
Intermolecular [2+2] Photocycloadditions (Aza Paternò–Büchi Reactions)
The aza Paternò–Büchi reaction, the photochemical [2+2] cycloaddition of an imine and an alkene, is a direct and powerful method for constructing the azetidine core. nih.govrsc.org This reaction, however, has historically been underdeveloped compared to its oxa-counterpart for synthesizing oxetanes. nih.govnih.gov Challenges include competing non-productive pathways of the excited imine, such as E/Z isomerization. nih.gov
Early examples often required cyclic imines to prevent this isomerization and a large excess of the alkene component to suppress side reactions like Norrish type I cleavage. nih.gov Recent advancements have focused on overcoming these limitations, particularly through the use of visible-light photoredox catalysis, which allows for milder reaction conditions and broader substrate scope. nih.govamazonaws.comchemrxiv.org
Table 2: Examples of Aza Paternò–Büchi Reactions
| Imine Component | Alkene Component | Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|---|
| 5-Methyl-2-phenyl-1,3-oxazin-4-one | Dimethoxyethylene | Bicyclic Azetidine | 78 | UV irradiation | nih.gov |
| 2-Isoxazoline-3-carboxylate | Styrene | Fused Azetidine | up to 99 | Visible light, Ir photocatalyst | nih.govspringernature.com |
Mechanistic Investigations of Photoredox Catalysis in Azetidine Synthesis
The application of visible-light photoredox catalysis has revolutionized the aza Paternò–Büchi reaction. nih.govspringernature.com This approach typically involves a photocatalyst, often an iridium or ruthenium complex, that absorbs visible light and transfers energy to one of the reactants, promoting it to a reactive triplet excited state. nih.govnih.gov
Mechanistic studies suggest that the reaction can proceed via triplet energy transfer from the photocatalyst to the imine component (or a suitable imine surrogate like an oxime). nih.govspringernature.com This excited species then undergoes cycloaddition with the alkene. For instance, the Schindler group has shown that 2-isoxazoline-3-carboxylates can be activated via triplet energy transfer from an iridium photocatalyst, enabling [2+2] cycloaddition with a wide range of alkenes under mild conditions. nih.gov This strategy is notable for its operational simplicity and broad functional group tolerance. nih.govamazonaws.com
Furthermore, enantioselective variants have been developed using chiral photosensitizers. nih.gov In these systems, the catalyst can form a complex with the substrate, for example through hydrogen bonding, allowing for stereocontrol during the triplet energy transfer and subsequent cycloaddition step. nih.gov This approach combines the power of photochemical synthesis with the precision of asymmetric catalysis to afford enantioenriched azetidine products.
Amine-Catalyzed Cycloadditions of Allenoates and Imines
Another significant advancement in azetidine synthesis involves the use of organocatalysis. Specifically, amine-catalyzed [2+2] cycloadditions of allenoates with imines have been developed as a reliable method for producing functionalized azetidines. magtech.com.cn This type of reaction is part of a broader class of transformations where the organic catalyst forms a reactive intermediate. researchgate.net In this pathway, a nucleophilic amine catalyst adds to the allenoate to generate a zwitterionic intermediate, which then participates in a cycloaddition with the imine electrophile to construct the four-membered ring.
Stereoselective [3+1] Ring Expansion from Aziridine (B145994) Precursors
While formally a ring expansion, the reaction of aziridines with one-carbon components can be classified as a [3+1] cycloaddition strategy for accessing azetidines. nih.govnih.gov This method leverages the ring strain of aziridines to drive the formation of the larger, yet still strained, azetidine ring. nih.gov
A notable example is the reaction of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes, generated from diazo compounds. nih.govnih.govdntb.gov.ua This transformation proceeds with excellent regio- and stereoselectivity to yield highly substituted methylene azetidines. nih.gov The proposed mechanism involves the formation of an aziridinium (B1262131) ylide intermediate, which then undergoes a ring-opening and ring-closing cascade. nih.govdntb.gov.ua This process efficiently transfers chirality from the aziridine substrate to the azetidine product, enabling the construction of vicinal tertiary-quaternary stereocenters. nih.gov More recently, biocatalytic versions of this transformation have been reported, using engineered cytochrome P450 enzymes as "carbene transferases" to achieve exceptional enantioselectivity (99:1 er) in the one-carbon ring expansion of aziridines via a nih.govmdpi.com-Stevens rearrangement. chemrxiv.org
Table 3: Mentioned Chemical Compounds
| Compound Name | Role in Article |
|---|---|
| 3-(2-Methylphenoxy)azetidine (B1343965) hydrochloride | Subject of Article |
| N-sulfonylpyrrolidinone | Starting material |
| α-bromo-N-sulfonylpyrrolidinone | Intermediate |
| N-sulfonylazetidine | Product |
| 5-Methyl-2-phenyl-1,3-oxazin-4-one | Imine component |
| Dimethoxyethylene | Alkene component |
| 2-Isoxazoline-3-carboxylate | Imine surrogate |
| Quinoxalinone | Imine component |
| 1-Arylethene | Alkene component |
| Allenoate | Reactant |
| Imine | Reactant |
| Methylene aziridine | Starting material |
| Rhodium-bound carbene | Reactant |
| Methylene azetidine | Product |
| Aziridinium ylide | Intermediate |
Metal-Catalyzed Azetidine Synthesis
Metal-catalyzed reactions have emerged as powerful tools for the synthesis of azetidine scaffolds, offering high efficiency and selectivity. These methods often involve the formation of carbon-nitrogen bonds through various mechanisms, including cyclizations, C-H activation, and rearrangements.
Palladium-Catalyzed Cyclizations and C-H Activation
Palladium catalysis has been effectively utilized for the synthesis of azetidines via intramolecular amination of C(sp³)–H bonds. organic-chemistry.orgnih.gov This approach transforms unactivated C–H bonds into C–N bonds, providing a direct route to the azetidine ring. organic-chemistry.org A notable strategy involves the use of picolinamide (B142947) (PA) as a directing group to facilitate the palladium-catalyzed intramolecular amination of γ-C(sp³)–H bonds. organic-chemistry.orgacs.org This process typically proceeds through a Pd(II)/Pd(IV) catalytic cycle and demonstrates high diastereoselectivity. organic-chemistry.org
The reaction exhibits broad substrate scope, enabling the construction of various azabicyclic scaffolds. acs.org For instance, picolinamide-assisted C–H bond activation has been used to create complex polycyclic nitrogen-containing heterocycles from aliphatic amines. acs.org These methods are valued for their use of relatively low catalyst loading and inexpensive reagents under convenient operating conditions. nih.govacs.org The selectivity of these reactions is often predictable, with factors like substrate sterics and torsional strain influencing the outcome. organic-chemistry.org In some cases, azetidination can occur as a side reaction during C–H arylation, particularly with electron-deficient iodoarenes. nih.gov
Table 1: Palladium-Catalyzed Azetidine Synthesis via C-H Activation
| Substrate Type | Directing Group | Catalyst System | Key Features | Citations |
|---|---|---|---|---|
| Aliphatic Amines | Picolinamide (PA) | Pd(OAc)₂ / PhI(OAc)₂ | Intramolecular amination of γ-C(sp³)-H bonds; High diastereoselectivity. | organic-chemistry.org, acs.org, nih.gov |
| Aliphatic Amines | Picolinamide (PA) | Palladium catalyst | Synthesis of complex polycyclic and azabicyclic scaffolds. | acs.org |
| Pentacyclic Triterpenoids | Picolinamide | Pd(OAc)₂/CuBr₂/CsOAc | Site-selective C-H azetidination as a side or main product. | nih.gov |
Copper-Catalyzed Processes, including Rearrangements and Photoinduced Cyclizations
Copper catalysis offers versatile pathways for azetidine synthesis through rearrangements and photoinduced reactions.
One significant method involves the copper(I)-catalyzed skeletal rearrangement of O-propargylic oximes. acs.orgnih.gov This process can lead to the formation of azetidine nitrones through a tandem organic-chemistry.orgacs.org-rearrangement and 4π-electrocyclization cascade. acs.org The reaction mechanism is complex and can be influenced by substituents on the alkyne and oxime moieties. acs.org Mechanistic studies suggest that the reaction proceeds via an N-allenylnitrone intermediate. nih.govbibbase.org
Photoinduced copper-catalyzed reactions provide another modern approach to azetidines. the-innovation.orgresearchgate.net A [3+1] radical cascade cyclization of aliphatic amines with alkynes has been developed, which occurs in a two- or three-component manner. researchgate.netnih.gov In this process, photogenerated α-aminoalkyl radicals are captured by alkynes to form vinyl radicals, which then undergo a tandem 1,5-hydrogen atom transfer and 4-exo-trig cyclization. researchgate.net Another photoinduced method is the anti-Baldwin radical 4-exo-dig cyclization of ynamides, which proceeds with high regioselectivity using a heteroleptic copper complex under visible light. nih.govresearchgate.net
Table 2: Copper-Catalyzed Azetidine Synthesis
| Reaction Type | Substrates | Catalyst | Key Features | Citations |
|---|---|---|---|---|
| Skeletal Rearrangement | O-propargylic oximes | Copper(I) bromide / 2-aminopyridine | Forms azetidine nitrones via organic-chemistry.orgacs.org-rearrangement and 4π-electrocyclization. | acs.org |
| Photoinduced [3+1] Radical Cyclization | Aliphatic amines and alkynes | Copper catalyst | Involves tandem 1,5-hydrogen atom transfer and 4-exo-trig cyclization. | the-innovation.org, researchgate.net, nih.gov |
| Photoinduced 4-exo-dig Radical Cyclization | Ynamides | Heteroleptic copper complex | Anti-Baldwin cyclization with full control of regioselectivity. | nih.gov, researchgate.net |
Lanthanide-Catalyzed Regioselective Aminolysis Reactions
Lanthanide triflates, particularly Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have been identified as effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. nih.govfrontiersin.orgnih.gov This reaction is a novel synthetic route that proceeds in high yields and tolerates a variety of functional groups, including those that are acid-sensitive or Lewis basic. nih.govfrontiersin.org
The La(OTf)₃ catalyst promotes the C3-selective intramolecular aminolysis of the cis-epoxy amine, leading to the formation of the azetidine ring. nih.govfrontiersin.org This is in contrast to the reaction with trans-3,4-epoxy amines, which yields 3-hydroxypyrrolidines via a C4-selective aminolysis. nih.gov Computational studies suggest that the coordination of the lanthanum(III) ion to the substrate and/or product is responsible for this difference in regioselectivity. nih.govfrontiersin.org This method provides an alternative to traditional intramolecular Sₙ2 reactions for constructing the azetidine ring. nih.govfrontiersin.org
Rhodium-Bound Carbene Reactions for Ring Expansion
Rhodium-catalyzed reactions involving carbene intermediates provide a powerful strategy for synthesizing functionalized azetidines through the ring expansion of smaller heterocycles, such as aziridines. nih.govresearchgate.net A one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones as vinyl carbene precursors has been developed. nih.govresearchgate.netresearchgate.net This method facilitates the synthesis of valuable 2-alkenyl azetidines. nih.gov
The reaction is believed to proceed through the in situ formation of an alkenyl aziridinium ylide intermediate. nih.govresearchgate.net The strain within the aziridine ring helps to drive the reaction forward. thieme-connect.com Experimental and computational studies suggest the involvement of a diradical pathway in the reaction mechanism. nih.govresearchgate.net This protocol is notable as it avoids cheletropic extrusion products and can be performed as a one-pot, two-step procedure starting from cinnamaldehyde. thieme-connect.com Biocatalytic approaches using engineered enzymes have also been explored for the enantioselective one-carbon ring expansion of aziridines to azetidines via a organic-chemistry.orgnih.gov-Stevens rearrangement. nih.gov
Strain-Release Strategies for Diversely Substituted Azetidines
The inherent ring strain of certain bicyclic compounds can be harnessed as a thermodynamic driving force for the synthesis of functionalized azetidines. This approach often leads to the creation of structurally diverse and complex molecules.
Functionalization of Azabicyclo[1.1.0]butanes
1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as valuable precursors for the synthesis of functionalized azetidines. bris.ac.ukarkat-usa.org The synthetic utility of ABBs stems from the strain-release-driven cleavage of the central C3–N bond, which allows for the difunctionalization at the 1- and 3-positions of the resulting azetidine ring. arkat-usa.org
A variety of synthetic transformations have been developed based on this principle. The generation of (1-azabicyclo[1.1.0]butan-3-yl)lithium (ABB-Li) allows for trapping with electrophiles, such as boronic esters, to form functionalized azetidines. bris.ac.ukorganic-chemistry.org This strategy has been used in a modular approach to access complex and stereopure azetidines. chemrxiv.org Furthermore, cation-driven activation of ABBs provides a versatile strategy for accessing 1,3-functionalized azetidines. nih.gov Strain-release has also been coupled with other reaction types, such as Friedel–Crafts spirocyclization and organic-chemistry.orgnih.gov-Brook rearrangements, to generate diverse azetidine-containing spirocycles and acyl azetidines. bris.ac.uk Nickel-catalyzed Suzuki cross-coupling reactions of ABBs with boronic acids have also been reported to produce azetidines with all-carbon quaternary centers. organic-chemistry.org
Table 3: Azetidine Synthesis via Strain-Release of Azabicyclo[1.1.0]butanes (ABBs)
| Activation/Reaction Method | Key Intermediate/Reagent | Resulting Azetidine Type | Key Features | Citations |
|---|---|---|---|---|
| Lithiation and Electrophilic Trapping | ABB-Li / Boronic esters | N-H azetidines with boronic ester functionality | Modular construction; Further functionalization possible. | bris.ac.uk, organic-chemistry.org |
| Cation-Driven Activation | (Aza)oxyallyl cations | 1,3-Functionalized and bridged bicyclic azetidines | Versatile activation strategy; Formal [3+2] annulations. | nih.gov |
| Nickel-Catalyzed Cross-Coupling | Benzoylated ABBs / Boronic acids | All-carbon quaternary-center-bearing azetidines | Polar-radical relay strategy; Excellent functional group tolerance. | organic-chemistry.org |
| Strain-Release Spirocyclization | ABB-tethered (hetero)aryls | Azetidine-containing spirocycles | Friedel-Crafts type reaction. | bris.ac.uk |
Ring Opening and Recyclization Cascades
Ring opening and recyclization cascades represent an elegant strategy for the synthesis of azetidine derivatives from other heterocyclic systems. These methods leverage the ring strain of precursor molecules to drive the formation of the desired four-membered ring.
A notable example involves the silver(I)-catalyzed domino reaction of N-tosylaziridines or azetidines with propargyl alcohols. researchgate.net This process is initiated by the nucleophilic ring opening of the strained aziridine or azetidine by the propargyl alcohol. This is followed by a subsequent intramolecular nucleophilic attack of the tethered nitrogen nucleophile onto the alkyne or an in situ generated allene (B1206475) intermediate. This cascade reaction efficiently yields a diverse range of N,O-heterocycles, demonstrating a dual activation approach where the silver(I) catalyst facilitates both the ring-opening and the endo-selective ring-closing steps. researchgate.net
Another approach utilizes the ring contraction of five-membered heterocycles. For instance, α-bromo N-sulfonylpyrrolidinones can undergo a one-pot nucleophilic addition-ring contraction in the presence of potassium carbonate to afford α-carbonylated N-sulfonylazetidines. organic-chemistry.org This method allows for the incorporation of various nucleophiles, such as alcohols, phenols, and anilines, into the final azetidine product. organic-chemistry.org
The nucleophilic ring-opening of azetidinium ions also provides a pathway to functionalized linear amines, which can be precursors for subsequent cyclizations. nih.gov These reactions often proceed with high regio- and stereoselectivity, governed by the substitution pattern on the azetidine ring. nih.gov
The following table summarizes key features of these cascade reactions.
| Precursor Heterocycle | Key Reagents/Catalysts | Reaction Type | Resulting Azetidine Type | Reference |
|---|---|---|---|---|
| N-Tosylaziridines/Azetidines | Propargyl Alcohols, Silver(I) Catalyst | Domino Ring Opening/Ring Closing | N,O-Heterocycles (e.g., Oxazines, Oxazepines) | researchgate.net |
| α-Bromo N-sulfonylpyrrolidinones | Potassium Carbonate, Nucleophiles (Alcohols, Phenols) | Nucleophilic Addition-Ring Contraction | α-Carbonylated N-sulfonylazetidines | organic-chemistry.org |
| Azetidiniums | Various Nucleophiles | Nucleophilic Ring Opening | Functionalized Linear Amines (Azetidine Precursors) | nih.gov |
Direct Functionalization of Pre-formed Azetidine Rings
The direct functionalization of a pre-formed azetidine ring is a highly convergent and atom-economical strategy for synthesizing complex azetidine derivatives. rsc.orgnih.gov This approach avoids the need to carry functional groups through a multi-step ring-forming synthesis. Recent progress in this area includes C(sp³)–H functionalization, diastereoselective alkylations and acylations, and metalation followed by electrophilic trapping. rsc.org
The activation and functionalization of otherwise inert C(sp³)–H bonds is a powerful tool in modern organic synthesis. In the context of azetidines, this strategy allows for the introduction of substituents at positions that are not easily accessible through other methods.
Palladium-catalyzed intramolecular amination of C(sp³)–H bonds has been successfully employed for the synthesis of azetidines. acs.org This method utilizes a picolinamide (PA) directing group on an amine substrate to facilitate the cyclization via γ-C–H activation. The reaction proceeds with relatively low catalyst loading and uses inexpensive reagents, highlighting its practicality. This approach is particularly noteworthy for its ability to functionalize unactivated methyl groups. acs.org
Another strategy involves the direct α-C(sp³)–H functionalization of N-aryl tetrahydroisoquinolines, which contain an azetidine-like cyclic amine substructure, using an iron-catalyzed aerobic nitro-Mannich reaction. rsc.org This method uses molecular oxygen as the terminal oxidant, representing an environmentally benign process. The efficiency of this transformation can be significantly enhanced through the use of continuous flow processing. rsc.org
More recently, intermolecular sp³-C–H amination of alkyl bromide derivatives has been developed to prepare substituted azetidines. chemrxiv.org This Rh-catalyzed reaction is followed by subsequent sulfamate (B1201201) alkylation to close the ring, providing a convenient route to these heterocycles. chemrxiv.org
| Methodology | Catalyst/Reagent System | Key Feature | Reference |
|---|---|---|---|
| Intramolecular C(sp³)–H Amination | Palladium Catalyst / Picolinamide Directing Group | Cyclization via γ-C–H activation of unactivated C-H bonds. | acs.org |
| Aerobic Nitro-Mannich Reaction | Iron Salts / O₂ (as terminal oxidant) | Direct α-C(sp³)–H functionalization of N-aryl cyclic amines. | rsc.org |
| Intermolecular sp³-C–H Amination/Cyclization | Rhodium Catalyst | Sequential C–H amination and sulfamate alkylation of alkyl bromides. | chemrxiv.org |
The stereocontrolled introduction of substituents onto the azetidine ring is crucial for the synthesis of chiral molecules with potential biological activity. Diastereoselective alkylation and acylation strategies often rely on the use of chiral auxiliaries or the inherent stereochemistry of a substituted azetidine precursor.
Enantiopure 2-cyanoazetidines have proven to be versatile intermediates for the stereoselective synthesis of 2-acylazetidines. frontiersin.org The nucleophilic addition of organometallic reagents, such as aryllithiums or Grignard reagents, to the nitrile group proceeds with high diastereoselectivity, affording the corresponding 2-acylazetidines. Similarly, Grignard reagents can be added to enantiopure Weinreb amides derived from azetidine-2-carboxylates to yield 2-acylazetidines. frontiersin.org
A highly enantioselective difunctionalization of azetines has been achieved via copper-catalyzed boryl allylation. acs.org This method installs both a boryl and an allyl group across the double bond of the azetine, creating two new stereogenic centers with excellent regio-, enantio-, and diastereoselectivity. The resulting 2,3-disubstituted azetidines are valuable building blocks for further diversification. acs.org
The synthesis of 2,2-disubstituted azetidines can be achieved through α-lithiation of N-EDG (electron-donating group) azetidines, followed by trapping with electrophiles. nih.gov The process is highly stereoselective, proceeding through a thermodynamically controlled pathway involving equilibrating diastereomeric lithiated intermediates. nih.gov
The deprotonation of an α-proton to the nitrogen atom of the azetidine ring using a strong base generates a nucleophilic organometallic intermediate, which can then be trapped with various electrophiles. researchgate.netnih.gov This metalation strategy is a cornerstone for the functionalization of pre-formed azetidine rings.
The use of N-Boc (tert-butoxycarbonyl) or N-thiopivaloyl protecting groups facilitates the α-lithiation of the azetidine ring with organolithium bases like s-BuLi. nih.govrsc.org The resulting α-lithioazetidine is a configurationally dynamic species whose stereochemical outcome upon electrophilic trapping can be dependent on the nature of the electrophile. rsc.org For example, s-BuLi-induced α-lithiation–elimination of N-Boc-3-methoxyazetidine generates an N-Boc-2-lithio-2-azetine in situ. This intermediate can be trapped with a wide array of electrophiles, including carbonyl compounds and heteroatom electrophiles, either directly or after transmetalation to copper, to provide 2-substituted 2-azetines. nih.govorganic-chemistry.orgacs.org
The azetidine ring itself can also act as a directing group for the ortho-C–H functionalization of attached aryl groups. nih.gov Regioselective ortho-lithiation of N-arylazetidines can be achieved using reagents like n-hexyllithium. The resulting lithiated aryl species can then be trapped with electrophiles, allowing for the synthesis of highly substituted aromatic compounds tethered to an azetidine ring. This strategy has been used to achieve substitution patterns up to and including the exhaustive functionalization of the aromatic ring. nih.gov
The following table summarizes various metalation and trapping strategies.
| Azetidine Substrate | Metalation Reagent | Intermediate | Electrophiles | Product Type | Reference |
|---|---|---|---|---|---|
| N-Boc-azetidine | s-BuLi | α-Lithioazetidine | Alkyl halides, Carbonyls | α-Substituted azetidines | rsc.org |
| N-Boc-3-methoxyazetidine | s-BuLi | N-Boc-2-lithio-2-azetine | Carbonyls, (PhS)₂, Allylic halides (after transmetalation) | 2-Substituted 2-azetines | nih.govorganic-chemistry.org |
| N-Arylazetidines | n-Hexyllithium | ortho-Lithiated N-arylazetidine | Various electrophiles | ortho-Functionalized N-arylazetidines | nih.gov |
Precursors and Building Blocks for the 3 2 Methylphenoxy Azetidine Hydrochloride Framework
Identification and Synthesis of Key Synthons for the Phenoxy Azetidine (B1206935) Scaffold
The construction of the phenoxy azetidine scaffold involves the formation of a C-O bond between a phenol (B47542) and the azetidine ring, and the formation of the azetidine ring itself. Key synthons are typically derived from 1,3-disubstituted propane (B168953) units where one substituent is a nitrogen-containing group and the other is a suitable leaving group to facilitate intramolecular cyclization. For a 3-phenoxy substituent, a common strategy involves starting with a precursor already containing a hydroxyl group at the C2 position of a 1,3-propanediol (B51772) derivative, which can later be converted to the phenoxy group.
A straightforward approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols to create 1,3-disubstituted azetidines. organic-chemistry.org Another general method for forming the azetidine ring is the one-pot cyclocondensation of alkyl dihalides with primary amines, often facilitated by microwave irradiation in an aqueous medium. organic-chemistry.org These foundational methods provide the basic azetidine structure, which can then be functionalized. For the specific phenoxy scaffold, a precursor such as epichlorohydrin (B41342) can be reacted with a phenol to introduce the phenoxy group, followed by reaction with an amine to form an amino alcohol intermediate that can be cyclized to the desired 3-phenoxyazetidine.
Synthesis and Derivatization of Substituted Azetidine Precursors
The synthesis of substituted azetidines is a rich field of chemical research, utilizing a wide array of precursor molecules and reaction pathways. magtech.com.cn These methods provide access to the core azetidine ring, which is essential for the final synthesis of 3-(2-Methylphenoxy)azetidine (B1343965) hydrochloride.
α-Aminoacetophenones have been identified as valuable building blocks for synthesizing azetidine derivatives through photochemical reactions. nih.gov The Norrish-Yang cyclization, a photochemical process, transforms α-aminoacetophenones into highly strained azetidinols. nih.gov This reaction proceeds via a 1,5-hydrogen abstraction followed by ring closure of the resulting 1,4-biradical intermediate. nih.gov The resulting azetidinols are versatile intermediates, containing a hydroxyl group on the azetidine ring that can be further functionalized. A critical aspect of this two-step process is the choice of the nitrogen-protecting group, which influences both the photochemical cyclization and subsequent ring-opening or derivatization reactions. nih.gov
Table 1: Norrish-Yang Cyclization of α-Aminoacetophenones
| Precursor | Protecting Group | Product | Reaction Type | Ref. |
|---|
Epoxy amines and aziridines are highly useful precursors for azetidine synthesis, primarily through intramolecular ring-forming or ring-expansion reactions. magtech.com.cn
Epoxy Amines: The intramolecular aminolysis of 3,4-epoxy amines presents an effective method for constructing the azetidine ring. frontiersin.org Specifically, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an excellent catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. frontiersin.orgnih.govnih.gov This catalytic reaction is notable for its high regioselectivity and tolerance of acid-sensitive functional groups. nih.govnih.gov The process involves the nitrogen atom attacking the C3 position of the epoxide, leading to the formation of the four-membered ring. frontiersin.org
Table 2: La(OTf)₃-Catalyzed Synthesis of Azetidines from Epoxy Amines
| Epoxy Amine Substrate | Amine Substituent | Product | Yield | Ref. |
|---|---|---|---|---|
| cis-3,4-epoxy amine | Electron-rich benzyl | Azetidine derivative | High | nih.gov |
| cis-3,4-epoxy amine | Electron-deficient benzyl | Azetidine derivative | High | nih.gov |
| cis-3,4-epoxy amine | n-Butyl | Azetidine derivative | High | nih.gov |
Aziridine (B145994) Derivatives: Aziridines, being strained three-membered rings, can serve as precursors to azetidines through ring expansion. magtech.com.cn One method involves reacting 1-arenesulfonylaziridines with dimethylsulfoxonium methylide to produce 1-arenesulfonylazetidines. organic-chemistry.org Another pathway describes the synthesis of 3-methoxyazetidines starting from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines, which form aziridine intermediates that subsequently undergo ring expansion. researchgate.net Additionally, alkyl 2-(bromomethyl)aziridine-2-carboxylates, which are the kinetically favored products from the cyclization of alkyl 2-(bromomethyl)acrylates, can be thermally isomerized to yield the thermodynamically more stable alkyl 3-bromoazetidine-3-carboxylates. nih.gov This places a useful bromine handle at the C3 position for further nucleophilic substitution. nih.gov
Isoxazolines and oximes are versatile heterocyclic precursors that can be transformed into azetidines through cycloaddition and rearrangement reactions. rsc.orgnih.gov
Isoxazoline Derivatives: An intermolecular [2+2] photocycloaddition, known as the aza-Paterno-Büchi reaction, can be used to synthesize azetidines. rsc.org In this process, 2-isoxazoline-3-carboxylates react with various alkenes under visible light irradiation with an Iridium(III) photocatalyst. rsc.org This method is notable for its ability to work with both activated and unactivated alkenes, providing access to a wide range of functionalized azetidines. rsc.org
Oxime Derivatives: Spirocyclic NH-azetidines can be synthesized from oxime ethers in a single step using a Titanium(IV)-mediated reaction with an alkyl Grignard reagent. nih.govresearchgate.net The proposed mechanism is a Kulinkovich-type reaction where a titanacyclopropane intermediate is formed, which then inserts into the oxime ether to generate the four-membered ring. nih.govresearchgate.net In a different approach, O-propargylic oximes can undergo a copper(I)-catalyzed skeletal rearrangement and subsequent 4π-electrocyclization cascade to form azetidine nitrones, which are themselves useful intermediates for further derivatization. acs.org
Cyclization reactions of unsaturated amine derivatives, such as homoallylic amines and ynamides, provide direct routes to the azetidine core.
Homoallylic Amines: The iodocyclisation of homoallylamines at room temperature is a high-yield method that stereoselectively produces functionalized 2-(iodomethyl)azetidine derivatives. nih.govresearchgate.netrsc.org The reaction temperature is a critical parameter; increasing the temperature can favor the formation of five-membered pyrrolidine (B122466) rings through thermal isomerization of the initially formed azetidine. researchgate.netrsc.org
Ynamides: A general method for azetidine synthesis involves the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides. researchgate.net This reaction utilizes visible light and a heteroleptic copper complex to achieve a 4-exo-dig cyclization, forming the azetidine ring with high regioselectivity. This pathway is tolerant of various functional groups and can be used to synthesize chiral, non-racemic azetidines from appropriately protected amino alcohols. researchgate.net
β-Lactams, or azetidin-2-ones, are well-established and readily accessible precursors for the synthesis of azetidines. rsc.orgglobalresearchonline.net The conversion is achieved through the reduction of the lactam carbonyl group. Reagents such as diisobutylaluminium hydride (DIBAL-H) and chloroalanes are commonly employed for this chemoselective reduction. rsc.org A protocol using sodium borohydride (B1222165) (NaBH₄) has also been developed for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines from C-3 functionalized azetidin-2-ones. rsc.org The wide availability of synthetic methods for β-lactams, including the Staudinger synthesis ([2+2] cycloaddition of a ketene (B1206846) and an imine), makes this a highly practical route to the azetidine scaffold. bhu.ac.in
Table 3: Mentioned Chemical Compounds
| Compound Name | Class / Role |
|---|---|
| 3-(2-Methylphenoxy)azetidine hydrochloride | Target Compound Framework |
| α-Aminoacetophenone | Azetidine Precursor |
| Azetidinol | Synthetic Intermediate |
| cis-3,4-Epoxy amine | Azetidine Precursor |
| Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) | Catalyst |
| Aziridine | Azetidine Precursor / Intermediate |
| 1-Arenesulfonylaziridine | Azetidine Precursor |
| Dimethylsulfoxonium methylide | Reagent |
| Alkyl 2-(bromomethyl)aziridine-2-carboxylate | Synthetic Intermediate |
| Alkyl 3-bromoazetidine-3-carboxylate | Synthetic Intermediate |
| 2-Isoxazoline-3-carboxylate | Azetidine Precursor |
| Oxime ether | Azetidine Precursor |
| Grignard reagent | Reagent |
| O-Propargylic oxime | Azetidine Precursor |
| Azetidine nitrone | Synthetic Intermediate |
| Homoallylic amine | Azetidine Precursor |
| Ynamide | Azetidine Precursor |
| β-Lactam (Azetidin-2-one) | Azetidine Precursor |
| Diisobutylaluminium hydride (DIBAL-H) | Reducing Agent |
| Sodium borohydride (NaBH₄) | Reducing Agent |
| Epichlorohydrin | Precursor |
Strategies for Stereochemical Control in Precursor Synthesis
Achieving stereochemical control is paramount when synthesizing precursors for chiral molecules like this compound. Several strategies are employed to ensure the desired stereoisomer is produced with high fidelity.
One major approach is substrate-controlled synthesis , where the existing stereochemistry of a chiral starting material dictates the stereochemical outcome of subsequent reactions. Chiral N-propargylsulfonamides, which are readily accessible through chiral sulfinamide chemistry, can be converted into chiral azetidin-3-ones via a gold-catalyzed oxidative cyclization. nih.gov This method provides a flexible and general route to enantiomerically pure azetidin-3-ones (>98% e.e.), which are versatile precursors for 3-substituted azetidines. nih.gov Similarly, β-amino alcohols can be used to prepare diversely substituted N-aryl-2-cyanoazetidines in enantiomerically pure form through a sequence involving mesylation and base-induced ring closure, where the diastereoselectivity is predictable. organic-chemistry.org
Another strategy involves the use of chiral auxiliaries or catalysts . The synthesis of azetidine-2,3-dicarboxylic acid stereoisomers has been achieved through distinct stereospecific strategies starting from chiral building blocks like (R)-O-Benzyl glycidol (B123203). nih.gov The cyclization of a chlorinated intermediate to form the azetidine ring proceeds with total diastereoselectivity. nih.gov Asymmetric hydrogenation using metal catalysts is another powerful technique. An organometallic route to unsaturated carboxylic acid precursors of azetidines can be followed by a metal-catalyzed asymmetric reduction to furnish the desired functionalized azetidine carboxylic acids both diastereo- and enantioselectively. acs.org
The stereochemical course of nucleophilic additions to azetidine precursors can also be controlled. In the addition of organometallic reagents to aziridine-2-carboxaldehydes, the stereoselectivity is highly dependent on the nitrogen protecting group (e.g., Benzyl, Boc, Tosyl) and the substitution pattern of the ring. nih.gov Chelation control, where the metal of the organometallic reagent coordinates to both the nitrogen and the carbonyl oxygen, can lock the conformation of the substrate and direct the nucleophilic attack from a specific face, leading to high syn or anti selectivity. nih.gov This principle can be extended to analogous azetidine systems.
Finally, stereoselective ring-expansion reactions offer a pathway to chiral azetidines. A rhodium-catalyzed one-carbon ring expansion of aziridines has been developed to synthesize 2-alkenyl azetidine products, showcasing a method where the stereochemistry of the aziridine precursor can be transferred to the azetidine product. researchgate.net
| Strategy | Method | Precursor Example | Key Feature | Reference |
| Substrate Control | Gold-catalyzed oxidative cyclization | Chiral N-propargylsulfonamides | Intramolecular N-H insertion into an α-oxogold carbene | nih.gov |
| Substrate Control | Stereospecific cyclization | (R)-O-Benzyl glycidol derivative | Diastereoselective ring closure via aziridinium (B1262131) intermediate | nih.gov |
| Asymmetric Catalysis | Asymmetric hydrogenation | Unsaturated azetidine carboxylic acids | Metal-catalyzed reduction introduces chirality | acs.org |
| Reagent/Protecting Group Control | Nucleophilic addition | N-protected aziridine-2-carboxaldehydes | Chelation control directs the approach of the nucleophile | nih.gov |
| Stereoselective Rearrangement | Rh-catalyzed ring expansion | Aziridines | One-carbon expansion preserves or transfers stereochemistry | researchgate.net |
Stereoselective Synthesis of 3 2 Methylphenoxy Azetidine Hydrochloride and Its Analogs
Enantioselective Methodologies for Azetidine (B1206935) Systems
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For azetidine derivatives, this is critical as different enantiomers can exhibit distinct pharmacological profiles. Key strategies include the use of chiral auxiliaries, catalysts, and enzymatic resolutions.
Application of Chiral Auxiliaries and Catalysts in Azetidine Formation
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. nih.govacs.org Once the desired stereochemistry is established, the auxiliary is removed. A notable example involves the use of (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org The known absolute configuration of the auxiliary allows for the predictable formation of a specific enantiomer of the azetidine product. rsc.orgrsc.org
Catalytic enantioselective methods offer a more efficient approach, where a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product. Copper-catalyzed reactions, for instance, have been successfully employed for the enantioselective difunctionalization of azetines, providing access to chiral 2,3-disubstituted azetidines. acs.orgnih.gov In these reactions, a chiral ligand, such as a bisphosphine, coordinates to the metal center, creating a chiral environment that favors the formation of one enantiomer over the other. acs.orgnih.gov This approach allows for the simultaneous construction of two stereogenic centers with high control over both enantioselectivity and diastereoselectivity. acs.org
| Method | Chiral Agent | Substrate Type | Key Feature |
| Chiral Auxiliary | (S)-1-Phenylethylamine | Dicarboxylic acid precursors | Auxiliary acts as nitrogen source and stereo-director. rsc.orgrsc.org |
| Chiral Auxiliary | Optically active α-methylbenzylamine | Azetidine-2-carboxylic acid precursors | Used in practical, multi-step syntheses. nih.gov |
| Catalysis | Copper(I)/Bisphosphine Complex | Azetines | Enables three-component coupling to form 2,3-disubstituted azetidines. nih.gov |
| Catalysis | Ruthenium/Chiral Ligand | Achiral 2-azetines | Asymmetric hydrogenation to chiral azetidines. nih.gov |
Enzymatic Kinetic Resolution in the Preparation of Chiral Azetidine Precursors
Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, which preferentially catalyze the reaction of one enantiomer, leaving the other unreacted. researchgate.net Lipases are commonly employed for this purpose in the synthesis of chiral azetidine precursors. researchgate.netnih.gov
For example, the kinetic resolution of racemic 4-acetoxy-azetidin-2-one, a versatile intermediate for various biologically active compounds, has been achieved using lipases. nih.gov In a screening of various commercial enzymes, Pseudomonas fluorescens lipase (B570770) was identified as highly effective, providing good conversion rates and excellent enantiomeric excesses. nih.gov Similarly, Burkholderia cepacia lipase (BCL) has been shown to be a suitable and high-performing enzyme for the kinetic resolution of racemic azetidinone intermediates. researchgate.net This chemoenzymatic approach allows for the preparation of both enantiomers of the precursor in high optical purity, which can then be used in the synthesis of enantiopure target molecules. researchgate.netnih.gov
| Enzyme | Substrate | Reaction Type | Outcome |
| Pseudomonas fluorescens Lipase | Racemic 4-acetoxy-azetidin-2-one | Kinetic Resolution (KR) | Separation of enantiomers with excellent enantiomeric excess. nih.gov |
| Burkholderia cepacia Lipase (BCL) | Racemic azetidinone intermediate | Kinetic Resolution (KR) | Production of enantiomerically pure β-lactam intermediates. researchgate.net |
| Lipase PS | Racemic ester precursor of an amine | Hydrolysis | Yields an enantiopure alcohol precursor (96:4 e.r.). mdpi.com |
| α-Amino-ɛ-caprolactam racemase | Amino acid amides | Dynamic Kinetic Resolution (DKR) | Used in conjunction with stereoselective amidases for chiral amino acid synthesis. nih.gov |
Diastereoselective Synthesis of Substituted Azetidines
When an azetidine ring contains two or more stereocenters, diastereomers are possible. Diastereoselective synthesis focuses on controlling the relative stereochemistry of these centers.
Control of Diastereoselectivity in Cycloaddition Reactions
[2+2] Cycloaddition reactions are a direct and efficient method for constructing the four-membered azetidine ring. nih.govrsc.org The aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, is a prominent example. nih.govspringernature.comnih.gov The stereochemical outcome of these reactions can be highly controlled, leading to specific diastereomers. For instance, the iodine-mediated cyclization of homoallyl amines results in the formation of cis-2,4-disubstituted azetidines through a 4-exo trig cyclization process. nih.gov
The Staudinger synthesis, involving the reaction of a ketene (B1206846) with an imine, is another classic [2+2] cycloaddition for producing β-lactams (azetidin-2-ones). mdpi.com The reaction typically proceeds through a zwitterionic intermediate, and the subsequent electrocyclization controls the relative stereochemistry of the substituents at the C3 and C4 positions, often favoring the formation of the cis or trans diastereomer depending on the reactants and conditions. mdpi.com The use of chiral auxiliaries attached to the imine nitrogen can also effectively control the diastereoselectivity of the cycloaddition. mdpi.com
| Reaction Type | Reactants | Key Features | Diastereoselectivity |
| Aza Paternò–Büchi | Imine + Alkene | Photochemical [2+2] cycloaddition. nih.gov | Can be highly regio- and stereoselective. nih.gov |
| Visible-Light Mediated [2+2] | Oximes + Alkenes | Uses a triplet energy transfer mechanism. springernature.com | Generally high regioselectivity, modest diastereoselectivity. springernature.com |
| Staudinger Synthesis | Ketene + Imine | [2+2] cycloaddition to form β-lactams. mdpi.com | Often shows high diastereoselectivity (e.g., complete trans-diastereoselectivity). mdpi.com |
| Iodine-Mediated Cyclization | Homoallyl amines | 4-exo trig cyclization. | Delivers cis-2,4-azetidine. nih.gov |
Substrate-Controlled Diastereoselection in Azetidine Syntheses
In substrate-controlled synthesis, a pre-existing chiral center in the starting material dictates the stereochemistry of the newly formed stereocenters. acs.org This approach is widely used in the synthesis of substituted azetidines. For example, the intramolecular aminolysis of chiral 3,4-epoxy amines can be used to construct the azetidine ring. nih.govfrontiersin.org The stereochemistry of the epoxide directly influences the stereochemical outcome of the ring-closing reaction, leading to a specific diastereomer of the resulting 3-hydroxyazetidine. nih.govfrontiersin.org
Another strategy involves the stereoselective functionalization of a pre-formed azetidine ring. For instance, the α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes can proceed with high diastereoselectivity. rsc.org The bulky N-borane complex shields one face of the molecule, directing the incoming electrophile to the opposite face and thus controlling the formation of the new stereocenter relative to the existing one at C2. rsc.org Such substrate-directed approaches are valuable for creating complex, multi-substituted azetidine scaffolds with well-defined relative stereochemistry. acs.org
| Strategy | Substrate | Key Transformation | Stereochemical Control |
| Intramolecular Aminolysis | Chiral cis-3,4-epoxy amines | La(OTf)₃-catalyzed ring-opening. nih.govfrontiersin.org | The epoxide's stereochemistry directs the formation of the 3-hydroxyazetidine. |
| Intramolecular Cyclization | N-tosyl-oxiraneethylamines | Base-mediated cyclization. | Substituents on the starting material control the formation of azetidines vs. pyrrolidines. frontiersin.org |
| α-Alkylation | N-borane-azetidine-2-carboxylic acid ester | Deprotonation followed by reaction with electrophiles. rsc.org | The N-borane complex acts as a stereodirecting group. rsc.org |
| Boryl Allylation | Chiral azetines | Copper-catalyzed difunctionalization. acs.org | A syn-addition mechanism governs complete diastereoselectivity. acs.org |
Determination of Absolute Stereochemistry and its Influence on Azetidine Scaffolds
Determining the absolute configuration of a chiral molecule is a critical final step in any stereoselective synthesis. Several analytical techniques are employed for this purpose. Single-crystal X-ray crystallography is the most definitive method, providing an unambiguous determination of the three-dimensional structure of a molecule, provided that suitable crystals can be grown. rsc.orgnih.govacs.org
When X-ray analysis is not feasible, NMR-based techniques are commonly used. The Mosher method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines. usm.edunih.gov This involves derivatizing the chiral center with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. usm.eduresearchgate.net By comparing the ¹H NMR chemical shifts of the resulting diastereomeric esters or amides, the absolute stereochemistry of the original compound can be deduced based on the anisotropic effect of the MTPA phenyl ring. nih.gov
The absolute stereochemistry of azetidine scaffolds is fundamental to their function, particularly in medicinal chemistry. The precise orientation of substituents on the azetidine ring dictates how the molecule interacts with its biological target, such as a receptor or enzyme active site. A change in the configuration at a single stereocenter can dramatically alter or eliminate biological activity, underscoring the necessity of robust methods for both the synthesis and characterization of stereochemically pure azetidine derivatives.
Impact of Stereochemistry on Chemical Reactivity and Transformations
The stereochemistry of substituted azetidines plays a critical role in defining their chemical reactivity and the pathways of their transformations. The spatial arrangement of substituents on the four-membered ring dictates the steric hindrance around reactive centers and can influence the electronic properties of the molecule, thereby governing the stereochemical outcome of reactions. While specific studies on the stereoselective synthesis and reactivity of 3-(2-methylphenoxy)azetidine (B1343965) hydrochloride are not extensively detailed in publicly available literature, general principles of azetidine chemistry allow for a comprehensive understanding of the potential impact of its stereoisomers on chemical behavior.
The reactivity of the azetidine ring is fundamentally influenced by its inherent ring strain. nih.govrsc.org This strain can be exploited in various chemical transformations. The presence of a substituent at the 3-position, such as the 2-methylphenoxy group, introduces a chiral center, leading to the existence of enantiomers ((R)- and (S)-3-(2-methylphenoxy)azetidine). The spatial orientation of this bulky substituent can significantly affect the approach of reagents to the azetidine nitrogen or the C-H bonds on the ring.
For instance, in N-functionalization reactions, the stereocenter at C3 can direct the approach of electrophiles. The 2-methylphenoxy group can sterically shield one face of the molecule, leading to a preference for substitution on the less hindered face. This diastereoselective control is a common strategy in the synthesis of complex molecules containing substituted azetidine scaffolds.
Furthermore, the stereochemistry at C3 can influence the reactivity of the azetidine ring itself. In ring-opening reactions, which are characteristic of strained heterocycles, the stereoelectronic effects of the 3-substituent can control the regioselectivity and stereoselectivity of the bond cleavage. For example, nucleophilic attack at C2 or C4 could be influenced by the orientation of the 2-methylphenoxy group, potentially leading to different products depending on the starting enantiomer.
The development of stereoselective synthetic routes to chiral azetidines is an active area of research. nih.gov Methods such as gold-catalyzed intramolecular oxidation of alkynes have been employed for the flexible and stereoselective synthesis of chiral azetidin-3-ones, which are versatile precursors for other functionalized azetidines. nih.gov While a direct stereoselective synthesis for 3-(2-methylphenoxy)azetidine hydrochloride is not explicitly described, such precursors could potentially be adapted for its synthesis.
The following table summarizes the potential impact of stereochemistry on the reactivity of 3-(2-methylphenoxy)azetidine based on established principles of azetidine chemistry.
| Reaction Type | Potential Impact of Stereochemistry at C3 | Expected Outcome |
| N-Alkylation/N-Acylation | The 2-methylphenoxy group can act as a steric directing group, favoring the approach of electrophiles from the less hindered face of the azetidine ring. | Formation of one diastereomer in excess. |
| Ring-Opening Reactions | The stereoelectronic effects of the substituent can influence the site and stereochemical course of nucleophilic attack on the azetidine ring. | Different regio- and stereoisomeric products may be obtained from different enantiomers. |
| C-H Functionalization | The steric bulk of the 2-methylphenoxy group can influence the regioselectivity of C-H activation at the C2 and C4 positions. | Preferential functionalization at the sterically more accessible C-H bond. |
| Coordination to Metals | The chiral environment created by the 3-substituent can lead to stereoselective coordination with metal centers, which can be utilized in asymmetric catalysis. | Formation of diastereomeric metal complexes with potentially different catalytic activities. |
It is important to note that while these principles are well-established for various substituted azetidines, dedicated experimental studies on this compound are necessary to fully elucidate the specific impact of its stereochemistry on its chemical reactivity and transformations.
Chemical Reactivity and Transformations of Azetidine Frameworks
Ring-Opening Reactions for Functionalization
Ring-opening reactions are the most prevalent and synthetically useful transformations for azetidines, providing a direct route to functionalized acyclic amines. rsc.org The significant strain energy of the four-membered ring is released upon cleavage, serving as a powerful thermodynamic driving force for these reactions.
The azetidinium ion of 3-(2-Methylphenoxy)azetidine (B1343965) hydrochloride is an excellent electrophile that readily reacts with a variety of nucleophiles. bohrium.comnih.gov This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the nitrogen (C2 or C4), leading to the cleavage of a C-N bond. bohrium.com
The regioselectivity of the attack on the unsymmetrically substituted ring is dictated by a combination of steric and electronic factors. For 3-substituted azetidines, nucleophilic attack generally occurs at the less sterically hindered carbon atom, which in this case would be either the C2 or C4 position. magtech.com.cn The 3-(2-methylphenoxy) group exerts some steric influence, but the primary determinant is the accessibility of the methylene (B1212753) carbons. A wide range of nucleophiles, including organometallics, amines, thiols, and halides, can be employed to open the ring, yielding diverse γ-substituted propylamines. bohrium.com
Table 1: Representative Nucleophile-Induced Ring-Opening Reactions
| Nucleophile (Nu) | Reagent Example | Expected Product Structure |
|---|---|---|
| Carbon | Grignard Reagents (RMgX) | N-(3-(2-methylphenoxy)butyl)amine derivatives |
| Nitrogen | Primary/Secondary Amines | N,N'-disubstituted-2-(2-methylphenoxy)propane-1,3-diamine |
| Oxygen | Alcohols (in presence of acid) | 3-amino-1-(2-methylphenoxy)propyl ether derivatives |
| Sulfur | Thiols (RSH) | 3-amino-1-(2-methylphenoxy)propyl sulfide derivatives |
This table is illustrative of the expected reactivity based on general principles of azetidine (B1206935) chemistry.
The concept of using ring strain as a tactical tool is a cornerstone of modern synthetic chemistry. bris.ac.uknih.gov The high ring strain associated with the azetidine framework makes it an excellent precursor for strain-release driven functionalization. rsc.orgchemrxiv.orgorganic-chemistry.org This strategy often involves the in-situ generation of a highly reactive azetidine or a related intermediate, which is then trapped by a nucleophile in a single pot. rsc.orgchemrxiv.org For instance, the reaction of azabicyclo[1.1.0]butanes, which possess enormous strain, with organometallic reagents can generate 3-substituted azetidine intermediates that can be further functionalized. bris.ac.uknih.govrsc.orgchemrxiv.org This approach leverages the relief of strain to drive reactions that might otherwise be unfavorable, enabling the modular and efficient construction of complex, highly functionalized acyclic amine structures from simple azetidine precursors. bris.ac.uknih.gov
Ring-Expansion Reactions of Azetidines
Beyond simple ring-opening, azetidines can undergo ring-expansion reactions to form larger, more stable heterocyclic systems like pyrrolidines (five-membered) and piperidines (six-membered). rsc.org These transformations are synthetically valuable for accessing these important structural motifs. A common method involves the rearrangement of azetidinium salts, such as a Stevens rearrangement, which can be induced by a base. researchgate.net Another approach is the reaction of the azetidine with a rhodium carbenoid, which can insert into a C-N bond and trigger a cascade leading to a ring-expanded product. researchgate.net The substituent at the C3 position can influence the migratory aptitude of the adjacent carbons and thus direct the regiochemical outcome of the expansion. For 3-(2-Methylphenoxy)azetidine, a one-carbon ring expansion would lead to the formation of a 4-(2-methylphenoxy)pyrrolidine derivative.
Functional Group Interconversions on the Azetidine Ring
While ring-cleavage reactions dominate azetidine chemistry, transformations that preserve the four-membered ring are also possible and synthetically useful. These reactions allow for the late-stage modification of the azetidine scaffold. researchgate.net For 3-(2-Methylphenoxy)azetidine hydrochloride, the secondary amine can be deprotonated and subsequently functionalized. Common transformations include N-acylation, N-sulfonylation, N-alkylation, and N-arylation (e.g., via Buchwald-Hartwig coupling), allowing for the introduction of a wide variety of substituents on the nitrogen atom. rsc.orgresearchgate.net This chemoselective functionalization of the azetidine nitrogen is crucial for building molecular complexity and is a key strategy in the synthesis of peptide macrocycles and other complex molecules where the azetidine acts as a constrained scaffold. researchgate.net
Regioselective and Chemoselective Transformations of Azetidine Derivatives
Regioselectivity is a critical consideration in the chemistry of unsymmetrical azetidines like this compound. magtech.com.cn In nucleophilic ring-opening reactions, the site of attack (C2 versus C4) is controlled by the interplay of steric and electronic effects. bohrium.commagtech.com.cn For azetidinium ions activated by N-protonation or N-alkylation, the reaction is generally under steric control, with the nucleophile attacking the less substituted carbon atom. magtech.com.cn Therefore, for the title compound, nucleophilic attack is expected to occur preferentially at either C2 or C4, away from the C3 substituent.
Chemoselectivity involves differentiating between reactive sites within the molecule. The primary reactive site is the strained azetidinium ring. It is possible to perform reactions on the azetidine ring in the presence of other potentially reactive groups, such as the aromatic ring of the phenoxy substituent. For example, nucleophilic ring-opening can be achieved without affecting the aromatic ether. Conversely, it is possible to functionalize the aromatic ring (e.g., via electrophilic aromatic substitution) under conditions that leave the azetidine ring intact, provided the nitrogen is appropriately protected. The ability to selectively manipulate one part of the molecule while preserving the other is key to its utility as a synthetic building block.
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| Azetidine |
| Pyrrolidine (B122466) |
| Piperidine (B6355638) |
| Azabicyclo[1.1.0]butane |
Computational Chemistry and Mechanistic Elucidation in Azetidine Research
Quantum Mechanical Studies of Azetidine (B1206935) Reaction Mechanisms
Application of Frontier Molecular Orbital Theory in Reaction Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and symmetries of these orbitals govern the feasibility and stereochemistry of pericyclic reactions, among others. In the context of azetidine chemistry, FMO analysis could be used to predict the regioselectivity and stereoselectivity of cycloaddition reactions or nucleophilic substitution reactions involved in the synthesis or further functionalization of the azetidine ring.
Computational Validation of Proposed Reaction Pathways
Computational chemistry serves as a powerful tool to validate or refute proposed reaction mechanisms. By calculating the energies of intermediates and transition states for a hypothesized pathway, chemists can assess its energetic viability. For instance, in the lanthanide-catalyzed synthesis of azetidines from epoxy amines, DFT calculations have been used to rationalize the observed regioselectivity by comparing the transition state energies for the formation of the four-membered azetidine ring versus a five-membered pyrrolidine (B122466) ring. frontiersin.org Such studies provide a theoretical foundation for experimental observations.
Molecular Modeling of Azetidine Conformational Preferences and Dynamics
The three-dimensional structure of a molecule is intimately linked to its physical, chemical, and biological properties. Molecular modeling techniques are employed to explore the conformational landscape and dynamic behavior of molecules like 3-(2-Methylphenoxy)azetidine (B1343965) hydrochloride.
The azetidine ring is a strained four-membered heterocycle that can adopt either a planar or a puckered conformation. The degree of puckering and the preferred orientation of substituents are influenced by a delicate balance of angle strain, torsional strain, and steric interactions. Computational methods, such as ab initio calculations and DFT, can be used to determine the relative energies of different conformers and the energy barriers to their interconversion. For the broader class of azetidine derivatives, studies have shown that the nature of the substituents on the nitrogen and carbon atoms of the ring significantly influences the ring's conformation. researchgate.net Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the molecule over time, revealing how it might flex and change shape in different environments.
Prediction of Chemical Reactivity and Selectivity via Computational Methods
Computational methods can predict where and how a molecule is likely to react. For 3-(2-Methylphenoxy)azetidine hydrochloride, various computational descriptors can be calculated to forecast its reactivity. For example, mapping the electrostatic potential onto the electron density surface can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thus predicting sites for electrophilic or nucleophilic attack.
Furthermore, calculated atomic charges and Fukui functions can provide a more quantitative measure of local reactivity. These methods could be used, for example, to predict the most likely site of protonation or the regioselectivity of reactions involving the aromatic ring or the azetidine core.
In Silico Approaches for Chemical Space Exploration and Scaffold Design for Azetidine Derivatives
In silico techniques are instrumental in modern drug discovery and materials science for exploring vast chemical spaces and designing novel molecules with desired properties. While no specific studies on this compound were found, the general approach for azetidine derivatives involves several computational strategies.
Libraries of virtual azetidine derivatives can be generated by systematically varying the substituents on the azetidine core. These virtual libraries can then be screened for properties such as drug-likeness (using criteria like Lipinski's Rule of Five), predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and binding affinity to biological targets through molecular docking simulations. researchgate.netresearchgate.netnih.gov These high-throughput virtual screening methods allow for the rapid identification of promising candidates for further experimental investigation, saving significant time and resources in the discovery process. mdpi.comimist.ma
Structure Reactivity Relationship Studies of 3 2 Methylphenoxy Azetidine Hydrochloride Derivatives
Impact of Substituent Effects on Azetidine (B1206935) Ring Stability and Reactivity
The reactivity of the azetidine ring is fundamentally driven by its considerable ring strain, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines. researchgate.net This strain energy facilitates ring-opening reactions, which can be modulated by the electronic and steric nature of substituents on the ring. The stability of the azetidine ring, particularly under acidic conditions, can be significantly influenced by substituents, which alter the pKa of the ring nitrogen and its susceptibility to protonation-driven decomposition. nih.gov
The presence of a phenoxy group at the C3 position of the azetidine ring introduces complex electronic effects that can significantly alter its reactivity. The oxygen atom of the phenoxy group exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect can polarize the C-O bond and, by extension, the C3-C2 and C3-C4 bonds within the azetidine ring, potentially increasing the electrophilicity of the ring carbons.
The methyl group at the ortho position of the phenoxy ring introduces significant steric and electronic effects that further modulate the molecule's reactivity. libretexts.org
Steric Effects : The primary influence of the ortho-methyl group is steric hindrance. libretexts.orgmasterorganicchemistry.com This bulkiness can restrict the rotation around the C(phenyl)-O bond, forcing the phenoxy ring into a specific, likely non-planar, conformation relative to the azetidine ring. This fixed orientation can sterically shield one face of the azetidine ring, directing incoming reagents to the more accessible face and thereby influencing the stereochemical outcome of reactions. In electrophilic aromatic substitution reactions on the phenoxy ring, the ortho-methyl group, along with the azetidinyloxy group, would direct incoming electrophiles, though the steric bulk would likely favor substitution at the para position. masterorganicchemistry.com
Electronic Effects : The methyl group is weakly electron-donating through an inductive effect (+I) and hyperconjugation. This effect slightly increases the electron density of the aromatic ring, making it more nucleophilic and more reactive towards electrophiles. libretexts.org However, this electronic influence is generally considered secondary to the powerful steric effects exerted by its ortho position. youtube.com
Stereochemical Influence on Chemical Transformations and Selectivity
The C3 carbon of 3-(2-Methylphenoxy)azetidine (B1343965) is a stereocenter. This inherent chirality is a critical factor in determining the outcome of chemical transformations, as the pre-existing stereochemistry can direct the formation of new stereocenters. nih.govresearchgate.netrsc.org This principle, known as diastereoselective synthesis, is fundamental in modern organic chemistry. rsc.org
In reactions involving the azetidine ring or its nitrogen atom, the bulky 2-methylphenoxy substituent acts as a stereodirecting group. For instance, in an N-alkylation or N-acylation reaction, the reagent would preferentially approach the nitrogen atom from the less sterically hindered face, opposite to the phenoxy substituent. This would lead to a major diastereomer where the new N-substituent is anti to the C3 substituent. Similarly, if a reaction were to occur at the C2 or C4 positions (e.g., via deprotonation followed by alkylation), the bulky C3 group would direct the incoming electrophile to the trans position, leading to a diastereomerically enriched product. The development of general methods for the stereoselective preparation of chiral azetidines remains a key challenge and an active area of research. acs.org
Correlation of Conformational Dynamics with Chemical Reactivity Profiles
Unlike planar aromatic rings, the four-membered azetidine ring is not flat. It adopts a puckered conformation to relieve some of the inherent angle and torsional strain. rsc.orgnih.gov Electron diffraction studies of unsubstituted azetidine have shown a dihedral angle of 37°. rsc.org For 3-substituted azetidines, this puckering is crucial as it places the substituent in either an axial-like or equatorial-like position.
Due to its significant steric bulk, the 2-methylphenoxy group in 3-(2-Methylphenoxy)azetidine will have a strong preference for the equatorial position to minimize unfavorable steric interactions (1,3-diaxial interactions) with the protons on the nitrogen and C2/C4 carbons. This preference effectively "locks" the ring into a dominant conformation.
This defined conformation has a direct and predictable impact on the molecule's reactivity profile. The trajectory of an approaching reagent is dictated by the ring's conformation. For example, in a ring-opening reaction initiated by a nucleophile, the attack would be expected to follow a specific angle relative to the plane of the ring, which is determined by the location of the LUMO (Lowest Unoccupied Molecular Orbital) of the C-N or C-C bonds. The stable, locked conformation ensures that reactions proceed with high stereoselectivity, as one pathway of approach is sterically and energetically favored over the other. Conformational studies on related heterocyclic amino acids have confirmed that ring size and substituents profoundly influence the backbone and ring structure, which in turn dictates biological or chemical activity. nih.govresearchgate.net
Advanced Analytical Techniques for Azetidine Characterization in Research
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry, X-ray Crystallography)
Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound. By interacting with molecules in distinct ways, each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the atomic arrangement and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For 3-(2-Methylphenoxy)azetidine (B1343965) hydrochloride, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton. The integration of these signals would correspond to the number of protons, their chemical shifts would indicate their electronic environment, and the splitting patterns (multiplicity) would reveal adjacent protons. The aromatic protons on the 2-methylphenyl group would appear in the downfield region (typically 6.8-7.2 ppm), while the protons of the azetidine (B1206935) ring and the methyl group would be found in the more upfield region.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would be expected to show ten distinct signals corresponding to the ten carbon atoms of the 3-(2-Methylphenoxy)azetidine core structure.
Hypothetical ¹H NMR Data for 3-(2-Methylphenoxy)azetidine hydrochloride
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.5 | Broad Singlet | 2H | NH₂⁺ (azetidinium) |
| ~7.1-7.2 | Multiplet | 2H | Ar-H |
| ~6.8-7.0 | Multiplet | 2H | Ar-H |
| ~5.2-5.3 | Multiplet | 1H | O-CH (azetidine) |
| ~4.2-4.4 | Multiplet | 4H | CH₂-N-CH₂ (azetidine) |
| 2.21 | Singlet | 3H | Ar-CH₃ |
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~155.0 | Ar C-O |
| ~131.0 | Ar C-H |
| ~127.0 | Ar C-CH₃ |
| ~125.0 | Ar C-H |
| ~121.0 | Ar C-H |
| ~112.0 | Ar C-H |
| ~70.0 | O-CH (azetidine) |
| ~50.0 | CH₂-N (azetidine) |
| ~16.0 | Ar-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum for this compound would display characteristic absorption bands confirming the presence of its key structural features. A strong, broad absorption in the region of 2700-3000 cm⁻¹ would be indicative of the N-H stretches of the ammonium (B1175870) salt. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹. The C-O ether stretching vibration would be expected in the 1200-1250 cm⁻¹ region, and aromatic C=C bonds would show peaks around 1600 and 1475 cm⁻¹.
Hypothetical IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3100-3000 | Medium | Stretching | Aromatic C-H |
| ~2980-2850 | Medium | Stretching | Aliphatic C-H |
| ~2700-3000 | Strong, Broad | Stretching | N-H |
| ~1600, ~1475 | Medium-Strong | Stretching | Aromatic C=C |
| ~1250-1200 | Strong | Stretching | Aryl-O-Alkyl Ether |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, electrospray ionization (ESI) would likely be used, which would show a prominent peak for the protonated molecule of the free base ([M+H]⁺), confirming its molecular weight. High-resolution mass spectrometry (HRMS) could determine the elemental composition with very high accuracy. The fragmentation pattern can also be predicted, with likely cleavages occurring at the ether linkage and within the azetidine ring.
Hypothetical Mass Spectrometry Data for 3-(2-Methylphenoxy)azetidine
| m/z Value | Proposed Fragment | Identity |
| 164.107 | [C₁₀H₁₃NO + H]⁺ | Molecular Ion (protonated) |
| 107.086 | [C₇H₇O]⁺ | 2-Methylphenoxy radical cation |
| 57.058 | [C₃H₇N]⁺ | Azetidinyl cation |
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. This would unambiguously confirm the connectivity and stereochemistry of this compound and reveal details of the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydrochloride moiety.
Chromatographic Methods for Purification and Analytical Purity Assessment (e.g., LCMS, Normal Phase Chromatography for Diastereomer Separation)
Chromatographic techniques are essential for both the purification of chemical compounds and the assessment of their purity. The choice of method depends on the properties of the analyte and the matrix from which it needs to be separated.
Liquid Chromatography-Mass Spectrometry (LCMS)
LCMS is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. It is a cornerstone of modern pharmaceutical analysis for purity assessment. americanpharmaceuticalreview.compacificbiolabs.comeuropeanpharmaceuticalreview.com
For this compound, a reversed-phase HPLC method would typically be developed. In this setup, the compound is separated from non-polar and less polar impurities on a non-polar stationary phase (like C18) with a polar mobile phase. The HPLC system, equipped with a UV detector, would produce a chromatogram where the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.
The eluent from the HPLC column is directed into the mass spectrometer, which serves as a highly specific detector. The MS provides mass data for the main peak, confirming its identity by matching the observed mass-to-charge ratio with the expected value for the compound. drugtargetreview.com Furthermore, the MS can provide molecular weight information for any minor impurity peaks observed in the chromatogram, which is invaluable for identifying potential by-products or degradation products. drugtargetreview.com
Normal Phase Chromatography for Diastereomer Separation
Normal phase chromatography employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). phenomenex.comwikipedia.org In this mode, polar compounds are retained more strongly on the stationary phase. wikipedia.org
While this compound itself is achiral, the principles of normal phase chromatography are highly relevant for separating stereoisomers of related, more complex azetidine derivatives. If, for example, an additional chiral center were introduced into the molecule, a pair of diastereomers could be formed. Diastereomers have different physical properties and can often be separated using normal phase chromatography. The subtle differences in the way each diastereomer interacts with the polar stationary phase can allow for their resolution into two distinct peaks, a separation that is often more challenging to achieve with reversed-phase chromatography. This makes normal phase chromatography a critical tool in stereoselective synthesis and the purification of complex chiral molecules.
Emerging Research Directions and Future Perspectives for Azetidine Chemistry
Green Chemistry Approaches in Sustainable Azetidine (B1206935) Synthesis
In alignment with the growing demand for environmentally responsible chemical processes, green chemistry principles are being increasingly integrated into azetidine synthesis. The focus is on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.
A significant advancement is the adoption of continuous flow technology . This methodology allows for the safe handling of reactive intermediates at temperatures higher than those feasible in traditional batch processing, leading to more efficient reactions. acs.org The combination of flow chemistry with environmentally benign solvents, such as cyclopentylmethyl ether, further enhances the sustainability of these processes. acs.org
Photocatalysis using visible light represents another major green innovation. researchgate.netchemrxiv.org By using light as a clean reagent, these methods can proceed under mild conditions, often at room temperature, thereby reducing energy input. researchgate.net For instance, visible-light-induced copper catalysis has enabled the [3+1] radical cascade cyclization of aliphatic amines with alkynes to produce azetidines. researchgate.net This atom-economic approach is noted for its operational simplicity and use of an inexpensive catalyst. researchgate.net Similarly, visible light-enabled aza Paternò–Büchi reactions provide a direct and mild route to functionalized azetidines, overcoming the limitations of high-energy UV light which can cause substrate decomposition. researchgate.netchemrxiv.org
Furthermore, the development of transition-metal-free reactions contributes to greener synthesis by avoiding potentially toxic and costly metal catalysts. acs.org These strategies often rely on the inherent reactivity of the strained ring, using simple and mild bases to trigger transformations. acs.org
| Approach | Key Features | Examples | References |
|---|---|---|---|
| Continuous Flow Synthesis | Enhanced safety and efficiency; use of higher temperatures; better process control. | Generation and functionalization of lithiated azetidines. | acs.org |
| Visible-Light Photocatalysis | Uses light as a clean reagent; mild reaction conditions; reduced energy consumption. | Aza Paternò–Büchi reactions; copper-catalyzed radical cyclizations. | researchgate.netchemrxiv.orgresearchgate.net |
| Use of Greener Solvents | Reduces environmental impact of the reaction medium. | Cyclopentylmethyl ether in flow synthesis. | acs.org |
| Transition-Metal-Free Reactions | Avoids use of potentially toxic and expensive metal catalysts. | Intramolecular ring-opening of azetidines with heteroatom nucleophiles using a mild base. | acs.org |
Application of Azetidine Scaffolds as Versatile Building Blocks in Complex Organic Molecule Synthesis
The inherent ring strain of azetidines, approximately 25.4 kcal/mol, is a defining feature that chemists are harnessing for complex molecule construction. rsc.org This strain energy makes the azetidine ring susceptible to selective ring-opening reactions, providing access to a diverse range of molecular architectures that would be difficult to obtain otherwise. rsc.orgresearchgate.net This "strain-release functionalization" transforms the azetidine from a simple scaffold into a reactive intermediate. nih.gov
Azetidines serve as precursors for a variety of other nitrogen-containing heterocycles and acyclic structures. For example, transition-metal-free conditions can be used for the intramolecular ring-opening of azetidines to generate larger ring systems like chromanes and tetrahydroquinolines. acs.org The development of diverse libraries based on fused, bridged, and spirocyclic azetidine ring systems underscores their utility in creating structurally complex molecules, particularly for applications in medicinal chemistry targeting the central nervous system. nih.gov
The unique four-membered ring scaffold also acts as a bioisostere, mimicking other functional groups or larger rings to modulate the pharmacokinetic properties of a molecule. researchgate.net For instance, azetidine moieties have been used as replacements for piperidine (B6355638) in analogues of a melanocortin-1 receptor (MC-1R) agonist and a vesicular acetylcholine (B1216132) transporter (VAChT) inhibitor, highlighting their potential in drug optimization studies. nih.gov The conformational rigidity imposed by the small ring can also lead to higher binding affinity with biological targets. enamine.net
| Starting Scaffold | Reaction Type | Resulting Structure/Molecule Class | References |
|---|---|---|---|
| Benzoylated 1-azabicyclo[1.1.0]butane (ABB) | Strain-release cross-coupling | Azetidines with all-carbon quaternary centers | nih.gov |
| 3-(bromomethyl)-1-tosylazetidine | Intramolecular ring-opening | Chromanes and Tetrahydroquinolines | acs.org |
| Polyhydroxylated bicyclic azetidine | Multi-step synthesis | Novel iminosugar mimics | rsc.org |
| Functionalized azetidine core | Diversity-oriented synthesis | Fused, bridged, and spirocyclic ring systems for CNS libraries | nih.gov |
Development of Novel Catalytic Systems for Efficient Azetidine Formation and Functionalization
Catalysis is at the heart of modern synthetic chemistry, and the development of novel catalytic systems has been instrumental in overcoming the challenges associated with azetidine synthesis. rsc.org Recent progress has focused on transition-metal catalysis, photocatalysis, and organocatalysis to achieve high efficiency, selectivity, and functional group tolerance.
Transition-Metal Catalysis:
Palladium (Pd): Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has emerged as a powerful method for creating functionalized azetidines from readily available precursors. rsc.org
Copper (Cu): Copper catalysts are versatile in azetidine synthesis. They have been used in multicomponent reactions to create highly functionalized azetidinimines and in photoinduced radical cyclizations. researchgate.netorganic-chemistry.org Copper catalysis also facilitates the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents. organic-chemistry.org
Nickel (Ni): A synergistic bromide and nickel catalysis system has been developed for the Suzuki Csp²-Csp³ cross-coupling to form azetidines bearing all-carbon quaternary centers. nih.gov
Lanthanides: Lanthanum(III) triflate (La(OTf)₃) has been identified as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, providing a novel and high-yielding route to azetidines that tolerates a variety of functional groups. frontiersin.org
Photocatalysis: The use of photocatalysts, particularly iridium (Ir) and ruthenium (Ru) complexes, has revolutionized access to azetidines via [2+2] cycloadditions (aza Paternò–Büchi reactions). researchgate.netrsc.org By using visible light, an iridium photocatalyst can activate specific precursors via triplet energy transfer, leading to the efficient and clean formation of the azetidine ring from imine and alkene precursors. chemrxiv.orgrsc.org
Organocatalysis: Chiral phosphoric acids have been employed as organocatalysts for the enantioselective desymmetrization of azetidines using thiols as nucleophiles, demonstrating a powerful method for creating chiral, non-racemic products. rsc.org
| Catalyst Type | Catalyst Example | Reaction | Key Advantage | References |
|---|---|---|---|---|
| Palladium | Palladium(II) | Intramolecular γ-C(sp³)–H Amination | Excellent functional group tolerance. | rsc.org |
| Nickel | NiBr₂ | Suzuki Csp²-Csp³ Cross-Coupling | Facile synthesis of all-carbon quaternary centers. | nih.gov |
| Iridium Photocatalyst | fac-[Ir(dFppy)₃] | Aza Paternò–Büchi Reaction | Mild conditions using visible light; high efficiency. | researchgate.netrsc.org |
| Copper Photocatalyst | [Cu(bcp)DPEphos]PF₆ | Anti-Baldwin Radical Cyclization | Full regioselectivity control. | nih.gov |
| Lanthanide | La(OTf)₃ | Intramolecular Aminolysis of Epoxides | High yields, tolerates acid-sensitive groups. | frontiersin.org |
| Organocatalyst | BINOL-type chiral phosphoric acid | Enantioselective Desymmetrization | Access to enantioenriched products. | rsc.org |
Advanced Computational Methodologies for Predictive Azetidine Chemistry
The synthesis of strained four-membered rings like azetidines has traditionally involved significant trial-and-error. thescience.devmit.edu Advanced computational methodologies are transforming this paradigm by enabling chemists to predict reaction outcomes with increasing accuracy, thereby accelerating discovery and optimizing reaction conditions. mit.edu
Researchers at MIT and the University of Michigan have developed computational models that can predict the feasibility of photocatalytic reactions to form azetidines. thescience.devmit.edu By calculating the frontier orbital energies of reactants (alkenes and oximes), these models can determine in seconds whether a specific pair will react to form an azetidine. mit.edumit.edu This predictive power allows researchers to prescreen substrates computationally, identifying promising candidates and avoiding unsuccessful experiments. thescience.devmit.edu The models also account for factors that influence reaction yield, making the predictions even more valuable for practical synthesis. mit.edu Of 27 combinations studied computationally, 18 were tested experimentally, and the predictions were found to be largely accurate. mit.edu
Beyond reaction feasibility, machine learning and knowledge-based graph models are being developed to predict reaction performance with high precision. nih.gov These models can embed digitalized steric and electronic information into their architecture, allowing for excellent predictions of reaction yield and stereoselectivity. nih.gov A key advantage of such models is their interpretability; they can provide insights at the atomic level into how steric and electronic factors influence the reaction, guiding the rational design of new catalysts and substrates. nih.gov This data-driven approach represents a powerful tool for accelerating the development of novel synthetic transformations in azetidine chemistry. nih.gov
| Methodology | Application | Key Outcome/Advantage | References |
|---|---|---|---|
| Frontier Molecular Orbital (FMO) Theory Calculations | Predicting reactivity in photocatalytic azetidine synthesis. | Allows for rapid prescreening of substrates; avoids trial-and-error. | thescience.devmit.edumit.edu |
| Density Functional Theory (DFT) Calculations | Understanding reaction mechanisms and regioselectivity. | Provides insights into transition states and energy profiles. | frontiersin.orgnih.gov |
| Knowledge-Based Graph Models (Machine Learning) | Predicting reaction yield and stereoselectivity. | Offers an extrapolative and interpretable model for reaction optimization. | nih.gov |
Q & A
Q. What are the recommended synthetic routes for 3-(2-Methylphenoxy)azetidine hydrochloride, and how can reaction conditions be optimized?
Synthesis of azetidine derivatives often involves ring-opening or nucleophilic substitution reactions. For example, azetidine scaffolds can be functionalized via phenoxy group substitution using 2-methylphenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Optimization may include adjusting solvent polarity, temperature, or catalysts. Characterization via NMR (¹H/¹³C) and HPLC is critical to confirm purity and regioselectivity. Reference methods from azetidine-based library syntheses (e.g., Lowe et al., 2012) provide frameworks for scaffold diversification .
Q. What analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm structural integrity (e.g., azetidine ring protons at δ 3.5–4.5 ppm and aromatic protons from the 2-methylphenoxy group).
- HPLC/MS : For purity assessment (>95%) and molecular ion verification.
- X-ray crystallography : For resolving stereochemical ambiguities in crystalline forms.
Refer to safety data sheets (SDS) for handling guidelines, as hygroscopic properties may require anhydrous conditions during analysis .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at 2–8°C in a dry, airtight container to prevent hydrolysis or oxidation.
- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation of dust/aerosols.
- Stability : Monitor via periodic HPLC to detect degradation products (e.g., free azetidine or phenolic byproducts) .
Advanced Research Questions
Q. What mechanistic insights explain the compound's neuroprotective effects in models of neuroinflammation?
Studies on structurally related azetidines (e.g., 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride) show suppression of microglial activation and NLRP3 inflammasome signaling. Key pathways include:
- NF-κB inhibition : Reduced translocation to the nucleus, decreasing pro-inflammatory cytokines (IL-1β, TNF-α) .
- ROS scavenging : Attenuation of oxidative stress via downregulation of NADPH oxidase .
- NLRP3 modulation : Blocking caspase-1 activation and IL-1β maturation in LPS-stimulated BV2 cells . Validate these mechanisms using siRNA knockdowns or pharmacological inhibitors in relevant cell models.
Q. How can researchers resolve contradictions in dose-response data for this compound across different in vitro models?
Discrepancies may arise from cell-type specificity (e.g., BV2 microglia vs. neuronal SH-SY5Y cells) or assay conditions (e.g., serum concentration, exposure time). Strategies include:
- Standardized protocols : Use consistent MTT/WST-1 assays with matched cell densities and serum-free conditions during treatment.
- Pharmacokinetic profiling : Measure intracellular compound levels via LC-MS to correlate efficacy with bioavailability.
- Pathway-focused panels : Multiplex ELISA or qPCR arrays to compare pathway activation thresholds .
Q. What in vivo models are suitable for evaluating the compound's efficacy in neurodegenerative diseases?
- Ischemia-reperfusion injury : Transient middle cerebral artery occlusion (tMCAO) in rodents to assess neuroprotection and behavioral recovery .
- Neuroinflammation models : LPS-induced systemic inflammation coupled with brain cytokine profiling.
- Alzheimer’s models : Transgenic APP/PS1 mice to evaluate amyloid-β modulation. Include pharmacokinetic studies (plasma/brain ratio) and toxicity screens (liver/kidney function) .
Q. How does the compound interact with off-target receptors or enzymes, and how can this be mitigated?
Azetidine derivatives may exhibit affinity for monoamine transporters or cytochrome P450 isoforms. Mitigation strategies:
- Selectivity profiling : Screen against panels of GPCRs, kinases, and ion channels.
- Structure-activity relationship (SAR) studies : Modify the phenoxy or azetidine substituents to reduce off-target binding.
- Metabolic stability assays : Use liver microsomes to identify and block metabolic hotspots .
Methodological Considerations
Q. What in vitro assays are recommended for preliminary toxicity screening?
Q. How can researchers validate the compound's solubility and formulation compatibility for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
